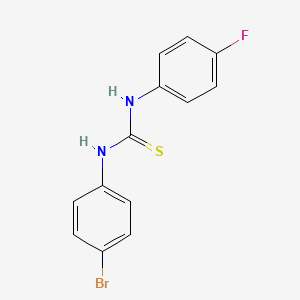

![molecular formula C18H15F3N2O3 B5503434 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide often involves cycloaddition reactions, reductive cyclization, and other heterocyclic formation techniques. For instance, a study by Patterson, Cheung, and Ernest (1992) discusses the synthesis of a closely related compound through cycloaddition of carbethoxyformonitrile oxide to a precursor with subsequent modifications (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as NMR, mass spectrometry, FT-IR, UV-Visible spectroscopy, and X-ray crystallography. Kumara et al. (2018) provided a detailed analysis of a novel pyrazole derivative, revealing the compound's molecular geometry, electronic structures, and intermolecular interactions through X-ray diffraction studies (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity towards various reagents, participation in cycloaddition reactions, and the ability to undergo transformations such as isomerization and dehydration. Nishiwaki, Azechi, and Fujiyama (1974) explored the thermally induced isomerization of certain isoxazoles, providing insight into the chemical behavior of related structures (Nishiwaki, Azechi, & Fujiyama, 1974).

科学的研究の応用

Species-related Inhibition Studies

The compound's derivatives, notably in the context of isoxazol derivatives, have been investigated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines. This pathway is essential for normal immune cell functions, making these derivatives significant for studies in immunosuppression and potential therapeutic applications in autoimmune diseases and organ transplantation. The detailed kinetic investigations suggest a noncompetitive type of inhibition, underscoring the compound's potential utility in elucidating biological mechanisms and designing novel immunosuppressive drugs (Knecht & Löffler, 1998).

Synthesis and Characterization for Biological Applications

Research on novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from reactions involving methoxyphenyl analogs, has shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the compound's role in the development of new chemotherapeutic agents and its importance in cancer research. The synthetic process and characterization of these compounds provide a foundation for future drug development and understanding of their mechanisms of action (Hassan, Hafez, & Osman, 2014).

Antimicrobial Studies

Isoxazoline derivatives synthesized from reactions including methoxyphenyl components have been tested for their antimicrobial properties. These compounds have demonstrated good to moderate activities against a variety of Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as lead compounds for the development of new antimicrobial agents. Such studies are crucial for addressing the ongoing global challenge of antibiotic resistance and finding new, effective therapeutic options (Jadhav, 2010).

Electro-optical Properties

The compound's derivatives have also been explored for their electro-optical properties, contributing to advancements in materials science. Research into aromatic polyamides and polyimides bearing pendent methoxy-carbazole units derived from methoxyphenyl-based monomers has revealed promising applications in optoelectronics. These materials exhibit reversible electrochemical oxidation, accompanied by strong color changes, making them suitable for use in electrochromic devices. Such studies not only enhance our understanding of these materials but also open up new avenues for the development of advanced technologies (Hsiao et al., 2015).

特性

IUPAC Name |

3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-25-15-9-5-2-6-11(15)14-10-16(26-23-14)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCUGZINQTUZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)